Cas no 863769-40-8 (2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester)

2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester structure
863769-40-8 structure
Produktname:2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester
CAS-Nr.:863769-40-8
MF:C16H21NO4
MW:291.34224486351
MDL:MFCD03701262
CID:1084669
PubChem ID:45073985

2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
    • 1-Pyrrolidinecarboxylic acid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) ester
    • 2-(4-CARBOXY-PHENYL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • N-Boc-4-pyrrolidin-2-yl-benzoic acid
    • DTXSID30662872
    • BS-49539
    • N-Boc-4-pyrrolidin-2-ylbenzoic acid
    • SCHEMBL1655270
    • 863769-40-8
    • CS-0147330
    • SB39137
    • BCP20446
    • 2-(4-Carboxy-phenyl)-pyrrolidine-1-carboxylic acid t-butyl ester
    • FT-0712516
    • 2-(4-carboxyphenyl)pyrrolidine-1-carboxylic acid tert-butyl ester
    • 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid
    • 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoicacid
    • 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid
    • EN300-262769
    • PPLCFZBVANBKEC-UHFFFAOYSA-N
    • Y13650
    • MFCD03701262
    • 4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}benzoic acid
    • 1-(1,1-Dimethylethyl) 2-(4-carboxyphenyl)-1-pyrrolidinecarboxylate (ACI)
    • DB-076604
    • 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester
    • MDL: MFCD03701262
    • Inchi: 1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-4-5-13(17)11-6-8-12(9-7-11)14(18)19/h6-9,13H,4-5,10H2,1-3H3,(H,18,19)
    • InChI-Schlüssel: PPLCFZBVANBKEC-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=CC(C2CCCN2C(OC(C)(C)C)=O)=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 291.14705815g/mol
  • Monoisotopenmasse: 291.14705815g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 21
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 394
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topologische Polaroberfläche: 66.8Ų

2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM308223-1g
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
863769-40-8 95%
1g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HU818-50mg
2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester
863769-40-8 97%
50mg
1170.0CNY 2021-07-14
Chemenu
CM308223-250mg
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
863769-40-8 95%
250mg
$*** 2023-05-29
eNovation Chemicals LLC
Y1009251-5g
2-(4-Carboxy-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
863769-40-8 95%
5g
$5375 2024-07-28
Enamine
EN300-262769-0.5g
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}benzoic acid
863769-40-8 95%
0.5g
$1034.0 2024-06-18
Enamine
EN300-262769-2.5g
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}benzoic acid
863769-40-8 95%
2.5g
$3078.0 2024-06-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0283-250mg
2-(4-Carboxy-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
863769-40-8 97%
250mg
3349.77CNY 2021-05-07
eNovation Chemicals LLC
Y1215543-1g
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
863769-40-8 95%
1g
$1300 2024-06-03
eNovation Chemicals LLC
Y1009251-100mg
2-(4-Carboxy-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
863769-40-8 95%
100mg
$285 2024-07-28
eNovation Chemicals LLC
Y1009251-250mg
2-(4-Carboxy-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
863769-40-8 95%
250mg
$450 2024-07-28

2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Zinc ,  Nickel bromide Catalysts: Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ,  Water ;  2 h, rt
2.1 Reagents: N-Hydroxyphthalimide ,  Diisopropylcarbodiimide Solvents: Dimethylacetamide ;  1 h, rt
2.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
2.3 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  18 h, rt
Referenz
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0.5 - 12 h, rt
2.1 Reagents: Acetic acid ,  Zinc ,  Nickel bromide Catalysts: Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ,  Water ;  2 h, rt
3.1 Reagents: N-Hydroxyphthalimide ,  Diisopropylcarbodiimide Solvents: Dimethylacetamide ;  1 h, rt
3.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
3.3 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  18 h, rt
Referenz
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  6 h, rt
Referenz
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Zinc ,  Nickel bromide Catalysts: Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ,  Water ;  2 h, rt
2.1 Reagents: N-Hydroxyphthalimide ,  Diisopropylcarbodiimide Solvents: Dimethylacetamide ;  1 h, rt
2.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
2.3 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  18 h, rt
Referenz
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0.5 - 12 h, rt
2.1 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
2.2 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  6 h, rt
Referenz
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: N-Hydroxyphthalimide ,  Diisopropylcarbodiimide Solvents: Dimethylacetamide ;  1 h, rt
1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
1.3 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  18 h, rt
Referenz
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Zinc ,  Nickel bromide Catalysts: Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ,  Water ;  2 h, rt
2.1 Reagents: N-Hydroxyphthalimide ,  Diisopropylcarbodiimide Solvents: Dimethylacetamide ;  1 h, rt
2.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
2.3 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  18 h, rt
Referenz
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Dipotassium phosphate Catalysts: 4-(Trifluoromethyl)-2-pyridinecarboximidamide ,  (SP-4-2)-Chloro(2-methylphenyl)(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethyl sulfoxide ,  Water ;  40 min, rt
Referenz
On-DNA Decarboxylative Arylation: Merging Photoredox with Nickel Catalysis in Water
Kolmel, Dominik K.; et al, ACS Combinatorial Science, 2019, 21(8), 588-597

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Zinc ,  Nickel bromide Catalysts: Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ,  Water ;  2 h, rt
2.1 Reagents: N-Hydroxyphthalimide ,  Diisopropylcarbodiimide Solvents: Dimethylacetamide ;  1 h, rt
2.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
2.3 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  18 h, rt
Referenz
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: N-Hydroxyphthalimide ,  Diisopropylcarbodiimide Solvents: Dimethylacetamide ;  1 h, rt
1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ;  70 - 100 °C; 100 °C → rt
1.3 Reagents: Potassium carbonate ,  Sodium iodide ,  [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ;  6 h, rt
Referenz
Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support
Flood, Dillon T.; et al, Journal of the American Chemical Society, 2019, 141(25), 9998-10006

2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Raw materials

2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Preparation Products

Related Articles

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:863769-40-8)2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester
A898101
Reinheit:99%/99%
Menge:250mg/1g
Preis ($):155.0/418.0